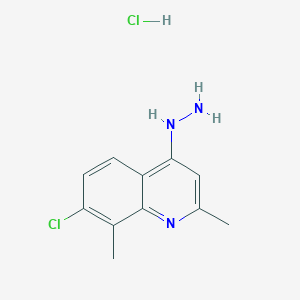

7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride

CAS No.: 1171376-80-9

Cat. No.: VC15925865

Molecular Formula: C11H13Cl2N3

Molecular Weight: 258.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171376-80-9 |

|---|---|

| Molecular Formula | C11H13Cl2N3 |

| Molecular Weight | 258.14 g/mol |

| IUPAC Name | (7-chloro-2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C11H12ClN3.ClH/c1-6-5-10(15-13)8-3-4-9(12)7(2)11(8)14-6;/h3-5H,13H2,1-2H3,(H,14,15);1H |

| Standard InChI Key | OXXNXLJXPVSPCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)NN.Cl |

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of 7-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride begins with functionalizing a quinoline scaffold. A common approach involves:

-

Chlorination and Methylation: Introducing chlorine and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution. For example, 4,7-dichloroquinoline reacts with methylating agents to install methyl groups at positions 2 and 8 .

-

Hydrazine Functionalization: The intermediate 7-chloro-2,8-dimethylquinolin-4-ol undergoes reflux with hydrazine hydrate in ethanol, followed by neutralization with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Conditions:

-

Temperature: 80–100°C for hydrazine substitution.

-

Solvents: Ethanol or toluene for reflux.

-

Purification: Recrystallization (ethanol/water) or column chromatography (chloroform/methanol gradient) ensures >98% purity, verified via HPLC and NMR .

Structural Confirmation

Spectroscopic methods validate the structure:

-

IR Spectroscopy: N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm the hydrazine and quinoline groups .

-

NMR: -NMR peaks at δ 2.5–3.0 ppm correspond to methyl groups, while aromatic protons appear between δ 7.0–8.5 ppm .

Structural and Physicochemical Properties

Molecular Characteristics

The compound features a planar quinoline ring system with substituents influencing electronic and steric properties:

-

Chlorine at Position 7: Enhances electrophilicity and π-π stacking with biological targets.

-

Methyl Groups at Positions 2 and 8: Increase hydrophobicity and thermal stability.

-

Hydrazine Hydrochloride at Position 4: Provides nucleophilicity for condensation reactions and improves aqueous solubility.

Physicochemical Data:

| Property | Value |

|---|---|

| Molecular Weight | 258.14 g/mol |

| Density | 1.43 g/cm³ |

| Boiling Point | 413.5°C |

| Melting Point | 219–225°C (decomposition) |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |

| LogP | 2.95 |

These properties derive from its balanced hydrophobic-hydrophilic profile, enabling membrane permeability and target engagement .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) against:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | |

| Escherichia coli | |

| Klebsiella pneumoniae | |

| Pseudomonas aeruginosa |

Mechanistically, it disrupts microbial DNA replication by intercalating into helical structures and inhibiting topoisomerase IV .

Comparison with Structural Analogues

Substituent Effects

-

Chlorine Position: 5-Chloro analogues exhibit higher DNA affinity than 6-chloro derivatives due to enhanced electrophilicity.

-

Methyl Groups: 2,8-Dimethyl substitution improves metabolic stability compared to mono-methylated variants.

Activity Trends:

| Analogues | Anticancer | Antibacterial MIC |

|---|---|---|

| 5-Chloro-2,8-dimethyl | ||

| 6-Chloro-2-methyl |

These differences underscore the importance of substituent positioning in optimizing bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume